Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with appropriate reagents under controlled conditions. One common method involves the use of triethylamine in acetonitrile, followed by the addition of ethylbromoacetate . The reaction mixture is then stirred and cooled to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural properties.
Industry: It can be used in the production of various chemical intermediates and final products.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound allows for favorable interactions with macromolecules, enhancing its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate include:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential applications .
Properties
Molecular Formula |
C17H25FN2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O3/c1-12(21)13-5-6-15(14(18)11-13)19-7-9-20(10-8-19)16(22)23-17(2,3)4/h5-6,11-12,21H,7-10H2,1-4H3 |
InChI Key |
YUWWLUUVEIQJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.